(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of furan, thiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H11ClFN3O2S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11ClFN3O2S/c22-14-3-1-2-13(10-14)17-9-8-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)12-4-6-15(23)7-5-12/h1-11H/b18-11- |
InChI Key |
LFCRZNJJVUMBHF-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Origin of Product |
United States |
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